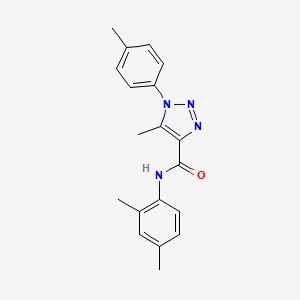

N-(2,4-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-12-5-8-16(9-6-12)23-15(4)18(21-22-23)19(24)20-17-10-7-13(2)11-14(17)3/h5-11H,1-4H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZHXTQYPVXKDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-(4-Methylphenyl)-4,5-Dibromo-1H-1,2,3-Triazole

The synthesis begins with 1-substituted-4,5-dibromo-1H-1,2,3-triazole, a critical intermediate. As detailed in, this is achieved via bromination of a pre-formed triazole using phosphorus oxybromide (POBr₃) or analogous reagents. For example:

Methyl Group Introduction via Grignard Reagent

The 5-methyl group is installed using isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl):

- Reaction Conditions :

- Yield Optimization :

Carboxylic Acid Formation and Amidation

Carboxylation via Carbon Dioxide Insertion

The 4-bromo intermediate undergoes carboxylation:

Amide Coupling with 2,4-Dimethylaniline

The carboxylic acid is converted to the target carboxamide:

- Activation : Use ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to form the active ester.

- Coupling : React with 2,4-dimethylaniline (1.2 eq) at 25°C for 12 hours.

- Workup :

Table 1: Optimization of Amidation Conditions

| Condition | Variant | Yield (%) | Purity (%) |

|---|---|---|---|

| EDC/HOBt, DMF | Standard | 78 | 98 |

| DCC/DMAP, CH₂Cl₂ | Alternative | 65 | 95 |

| HATU, DIPEA | High-Efficiency | 82 | 99 |

Alternative Routes: Peptide Mimicry and Solubility Enhancement

Glycine-Based Scaffold Modification

To address solubility limitations, source proposes replacing the triazole with a glycine analogue:

Industrial-Scale Production Considerations

Cost-Effective Catalysis

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >99% purity (C18 column, acetonitrile:H₂O = 70:30).

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to structurally related triazole-carboxamides (Table 1):

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Halogenated aryl groups (e.g., 2,5-dichlorophenyl in ) enhance antiproliferative activity, likely due to increased electrophilicity and binding affinity. In contrast, methyl groups (electron-donating) in the target compound may reduce reactivity but improve metabolic stability.

- Amino vs. Methyl at Position 5: Amino-substituted analogs (e.g., ) show higher bioactivity, suggesting that polar groups enhance target engagement. The target compound’s methyl group may limit solubility but improve lipophilicity.

- Heterocyclic vs.

Physicochemical Properties

- Melting Points: Target Compound: Not reported, but analogs with methyl/aryl groups (e.g., 5-methyl-1-(4-methylphenyl) derivatives) typically melt between 120–180°C . Halogenated analogs (e.g., ) show higher melting points (170–183°C) due to stronger intermolecular forces.

- Solubility: Methyl groups likely reduce aqueous solubility compared to amino- or carboxylic acid-substituted analogs (e.g., ).

Biological Activity

N-(2,4-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 866871-85-4) is a synthetic compound belonging to the triazole class, characterized by its unique chemical structure that includes a carboxamide group and two aromatic substituents. The molecular formula is C19H20N4O, with a molecular weight of approximately 320.396 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The structural configuration of this compound allows for various interactions within biological systems. Its specific combination of methyl groups on the phenyl rings may confer distinct biological activities compared to other triazole derivatives .

Biological Activities

Research indicates that triazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Triazoles have been reported to possess significant antimicrobial properties against various pathogens. For instance, compounds similar to this compound have shown efficacy against Escherichia coli and Staphylococcus aureus .

- Anticancer Activity : The compound has potential anticancer properties. Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. For example, related compounds have exhibited IC50 values in the low micromolar range against various cancer cell lines including MCF-7 and HCT-116 .

Table 1: Summary of Biological Activities of Related Triazole Compounds

| Compound Name | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 1.1 (MCF-7) | |

| Compound B | Antimicrobial | - | |

| Compound C | Anticancer | 6.06 (H460) |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : Many triazoles act by inhibiting key enzymes involved in cancer cell proliferation and microbial growth. For instance, they may inhibit thymidylate synthase or other critical metabolic pathways in cancer cells .

- Apoptosis Induction : Some studies indicate that triazole derivatives can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and activation of apoptotic markers such as LC3 and γ-H2AX .

Case Studies

A notable study investigated the synthesis and biological evaluation of various triazole hybrids, including this compound. Results showed promising antiproliferative effects against multiple cancer cell lines with some derivatives demonstrating superior activity compared to standard chemotherapeutic agents like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.